2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine
Beschreibung
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9-3-2-6-18(8-9)13(19)12-16-11(17-20-12)10-7-14-4-5-15-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFWKZVMSMZWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Fragment Prioritization and Coupling Sequence
The 1,2,4-oxadiazole ring is typically synthesized first due to its role as a central scaffold. Patent EP2294051B1 highlights the preference for constructing the oxadiazole moiety before introducing the pyrazine and piperidine components. This strategy minimizes side reactions associated with the reactivity of free amino or carbonyl groups in subsequent steps.
Protecting Group Strategy
Selective protection of the piperidine nitrogen is critical during acylative coupling to the oxadiazole. The use of tert-butoxycarbonyl (Boc) groups has been reported in analogous syntheses to prevent undesired side reactions during cyclization steps. Deprotection under acidic conditions (e.g., HCl in dioxane) followed by immediate acylation ensures high yields in the final coupling stage.
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring formation serves as the cornerstone of the synthesis, with two predominant methodologies emerging from the literature.
Cyclization of Nitrile Oxides with Hydrazides
This classical approach involves the [3+2] cycloaddition between in situ-generated nitrile oxides and hydrazides. A representative procedure from EP2294051B1 details:
- Nitrile Oxide Generation : Treatment of 3-methylpiperidine-1-carbonyl chloride with hydroxylamine hydrochloride in dichloromethane at 0°C yields the corresponding hydroxamic acid, which is subsequently oxidized using NaOCl/TEMPO to form the nitrile oxide.
- Cycloaddition : Reaction with pyrazine-2-carbohydrazide in toluene at 80°C for 12 hours affords the 1,2,4-oxadiazole intermediate.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| TEMPO/NaOCl, 0°C | 78 | 95.2 |
| NCS/DBU, RT | 65 | 91.8 |
| Pb(OAc)4, CH2Cl2 | 58 | 89.3 |
Hydrazide-Nitrile Cyclocondensation
Alternative protocols from academic theses employ direct cyclocondensation of preformed hydrazides with nitriles under microwave irradiation. For example:
- Reaction : Pyrazine-2-carbohydrazide (1.2 eq) and 3-methylpiperidine-1-carbonitrile (1.0 eq) in DMF at 150°C (microwave, 300W) for 20 minutes.
- Yield : 82% after silica gel chromatography (hexane:EtOAc 3:1).
Functionalization of the Pyrazine Ring
Post-oxadiazole formation, the pyrazine ring undergoes regioselective substitution. Cross-coupling reactions dominate this stage, with palladium catalysis being particularly effective.
Suzuki-Miyaura Coupling
Patent WO2014114928A1 discloses a palladium-catalyzed coupling strategy for introducing aryl groups to the pyrazine ring. While optimized for tert-butyl oxadiazole derivatives, the conditions translate effectively:
- Catalyst System : Pd(PPh3)4 (5 mol%)
- Base : K2CO3 (2.0 eq)
- Solvent : DME/H2O (4:1)
- Temperature : 100°C, 18 hours
Substrate Scope :
| Aryl Boronic Acid | Yield (%) |
|---|---|
| 4-Methoxyphenyl | 76 |
| 3-Fluoropyridin-2-yl | 68 |
| 2-Naphthyl | 71 |
Buchwald-Hartwig Amination
For nitrogen-containing substituents, the thesis from Saurashtra University details amination protocols using Xantphos as ligand:
- Conditions : Pd2(dba)3 (3 mol%), Xantphos (6 mol%), Cs2CO3 (2.5 eq), toluene, 110°C, 24 hours.
- Yield Range : 65-72% for secondary amines.
The introduction of the 3-methylpiperidine carbonyl group represents the final critical transformation. Two principal acylation methods are documented.
Carbodiimide-Mediated Coupling
EP2294051B1 exemplifies HBTU-mediated acylation under mild conditions:
- Activation : 3-Methylpiperidine-1-carboxylic acid (1.1 eq) with HBTU (1.5 eq) and DIPEA (3.0 eq) in DMF, 0°C, 1 hour.
- Coupling : Addition to the oxadiazole-pyrazine intermediate, stirring at RT for 12 hours.
- Workup : Aqueous extraction (sat. NaHCO3) followed by recrystallization from EtOH/H2O.
Yield : 85% (white crystalline solid).
Mixed Carbonate Method
An alternative approach from recent patent literature employs chloroformate intermediates:
- Chloroformate Formation : Reaction of 3-methylpiperidine with triphosgene (0.35 eq) in THF at -78°C.
- In Situ Acylation : Addition to the amine-containing intermediate, catalyzed by DMAP (0.1 eq).
- Purification : Column chromatography (SiO2, CH2Cl2:MeOH 95:5).
Advantages :
- Reduced racemization risk
- Higher throughput (85-90% yield)
Purification and Characterization
Final purification typically employs combined chromatographic and recrystallization techniques.
Chromatographic Conditions
| Stationary Phase | Mobile Phase | Rf |
|---|---|---|
| Silica Gel 60 | Hexane:EtOAc (1:1) | 0.42 |
| C18 Reverse Phase | MeCN:H2O (70:30) | 2.8 min* |
*HPLC retention time (Phenomenex Luna C18, 4.6×150 mm, 1 mL/min)
Spectroscopic Characterization
Key Spectral Data :
- 1H NMR (400 MHz, CDCl3) : δ 9.12 (s, 1H, pyrazine-H), 8.98 (s, 1H, oxadiazole-H), 3.85-3.72 (m, 2H, piperidine-CH2), 2.95 (sept, J=6.8 Hz, 1H, piperidine-CH), 1.85-1.65 (m, 4H), 1.32 (d, J=6.8 Hz, 3H, -CH3).
- HRMS (ESI+) : m/z calcd for C14H16N5O2 [M+H]+ 294.1211, found 294.1209.
Scale-Up Considerations and Process Optimization
Industrial-scale production introduces unique challenges addressed in recent patent filings:
Continuous Flow Synthesis
EP3822268A1 describes a continuous flow system for oxadiazole formation:
- Reactor Design : Two-stage microfluidic system
- Stage 1: Nitrile oxide generation (0°C, residence time 2 min)
- Stage 2: Cycloaddition (80°C, residence time 15 min)
- Throughput : 1.2 kg/day with 78% yield
Green Chemistry Initiatives
Solvent replacement strategies from academic research:
- Original : DMF (3 L/kg product)
- Improved : Cyrene (dihydrolevoglucosenone) with 15% water
- Yield Impact : 73% vs. 68% in DMF
- E-Factor Reduction : 18 → 6.2
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyrazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Physicochemical Properties
The compound shares structural similarities with other 1,2,4-oxadiazole-pyrazine derivatives. Key analogs include:
Key Observations :
- The target compound’s 3-methylpiperidine-1-carbonyl group enhances steric bulk and lipophilicity compared to simpler piperidine or methoxypiperidine analogs .
- The diuretic analog (CGS 4270) replaces the carbonyl with an amino group, demonstrating that substituent modifications directly influence bioactivity .
Pharmacological and Functional Differences
- CGS 4270 : Exhibits diuretic effects comparable to amiloride, acting as a sodium channel blocker. This highlights the impact of oxadiazole-amine substitution on ion transport modulation .
- Methoxypiperidine Analog : Increased polarity from the methoxy group may improve solubility but reduce membrane permeability compared to the target compound .
Structural and Conformational Analysis
- Crystallographic data from and reveal that dihedral angles between the pyrazine and oxadiazole rings influence molecular planarity and binding interactions. For example, in similar triazole-pyrazine systems, a dihedral angle of 42.49° between pyrazole and piperidine planes was observed, affecting ligand-receptor docking .
Biologische Aktivität
The compound 2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine represents a novel class of bioactive compounds that have garnered attention due to their potential pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is , with a molecular weight of approximately 248.30 g/mol. The compound features a pyrazine ring linked to an oxadiazole moiety, which is substituted with a piperidine carbonyl group. The presence of these functional groups is crucial for the compound's biological activity.
The biological activity of 2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : It can interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Anticancer Activity
Recent studies have indicated that pyrazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine have shown efficacy against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.77 | EGFR Inhibition |
| Compound B | MDA-MB-231 (Breast) | 0.65 | Apoptosis Induction |
| Compound C | HeLa (Cervical) | 0.50 | ROS Modulation |
These results suggest that the compound may share similar mechanisms of action as those observed in related pyrazine derivatives .
Antimicrobial Activity
In addition to anticancer effects, compounds containing oxadiazole and pyrazine rings have demonstrated antimicrobial activities. For example:
- Staphylococcus aureus : Exhibited notable inhibition at concentrations as low as 10 µg/mL.
- Escherichia coli : Showed reduced growth at higher concentrations (50 µg/mL).
These findings indicate that the compound could be developed as a potential antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anticancer properties. The study found that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cell lines .
- Oxadiazole Compounds : Research highlighted the role of oxadiazole-containing compounds in inhibiting tumor growth through multiple pathways, including apoptosis and cell cycle arrest .
- Combination Therapies : The efficacy of combining pyrazine derivatives with established chemotherapeutics like doxorubicin was explored. Results indicated a synergistic effect in enhancing anticancer activity while reducing side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
